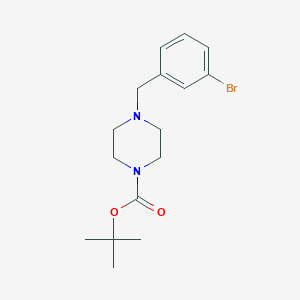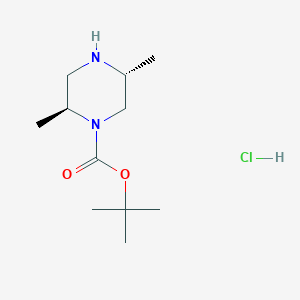![molecular formula C12H15ClFNO2 B1452511 2-chloro-N-[3-(4-fluorophenoxy)propyl]-N-methylacetamide CAS No. 1226093-15-7](/img/structure/B1452511.png)
2-chloro-N-[3-(4-fluorophenoxy)propyl]-N-methylacetamide
Übersicht
Beschreibung
2-Chloro-N-[3-(4-fluorophenoxy)propyl]-N-methylacetamide, also known as CFPMA, is a chemical compound used in a variety of scientific research applications. This compound is a synthetic organic compound that has a wide range of applications in the medical and pharmaceutical fields. CFPMA is a versatile compound with a wide range of uses, including as a reagent in organic synthesis and as a drug in clinical trials.
Wissenschaftliche Forschungsanwendungen
Fluorine and Iodine Analogues Synthesis
- Application : This compound was involved in the synthesis of fluorine and iodine analogues of clorgyline, aiming to selectively inhibit monoamine oxidase A (MAO-A). These analogues were considered for advanced development as radiofluorinated and radioiodinated ligands for functional MAO-A studies in the brain using imaging techniques (Ohmomo et al., 1991).
Design and Synthesis of Anti-inflammatory Agents
- Application : A derivative of this compound was used in the design and synthesis of a potent antiinflammatory and analgesic agent without centrally acting muscle relaxant activity (Musso et al., 2003).
Photoreactions of Flutamide
- Application : The compound played a role in the study of photoreactions of flutamide, an anticancer drug, in different solvents. This study was important for understanding the drug's behavior under UV light exposure (Watanabe et al., 2015).
Herbicide Analysis and Detection
- Application : It was utilized in the analysis and detection of herbicides and their degradates in natural water. This research is crucial for understanding environmental contamination and the fate of agricultural chemicals (Zimmerman et al., 2002).
Synthesis of Halogenated Compounds
- Application : The compound has been used in the synthesis of various halogenated compounds, showing its versatility in chemical synthesis and the production of novel materials (Savittieri et al., 2022).
Malaria Treatment Research
- Application : Research on malaria treatment has utilized a derivative of this compound. It shows potential in developing new treatments for malaria, a major global health concern (Norcross et al., 2019).
Eigenschaften
IUPAC Name |
2-chloro-N-[3-(4-fluorophenoxy)propyl]-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFNO2/c1-15(12(16)9-13)7-2-8-17-11-5-3-10(14)4-6-11/h3-6H,2,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJIZAGLTYLJTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCOC1=CC=C(C=C1)F)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[3-(4-fluorophenoxy)propyl]-N-methylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-[(2,2-Dimethylpropyl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B1452433.png)


![methyl 6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1452436.png)





![3-chloro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1452446.png)

